molecular formula C8H6O6 B1585314 3,6-Dihydroxyphthalic acid CAS No. 3786-46-7

3,6-Dihydroxyphthalic acid

Cat. No.: B1585314
CAS No.: 3786-46-7
M. Wt: 198.13 g/mol
InChI Key: UDKMUSGWGWZJBZ-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the benzene ring. This compound is known for its antioxidant properties and is used in various analytical methods .

Biochemical Analysis

Biochemical Properties

3,6-Dihydroxyphthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for enzymes involved in oxidative reactions, such as peroxidases and oxidases. These interactions often result in the formation of reactive oxygen species, which can further participate in cellular signaling pathways . Additionally, this compound can bind to proteins, altering their conformation and function, which may impact various metabolic processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, the compound can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity. These effects are often studied in in vitro and in vivo models to understand the compound’s stability and degradation pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as antioxidant activity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects are often observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters . These studies help in determining the safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and decarboxylases, leading to the formation of various intermediate compounds . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence the levels of other metabolites, thereby affecting overall metabolic fluxes and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and acidity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . This localization allows this compound to interact with organelle-specific enzymes and proteins, thereby influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of hydroxyl groups at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydroxyphthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.

Major Products:

Scientific Research Applications

3,6-Dihydroxyphthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,5-Dihydroxybenzoic acid: Shares similar antioxidant properties and fluorescence characteristics.

    Phthalic acid: The parent compound, lacking the hydroxyl groups.

    3,5-Dihydroxyphthalic acid: Another isomer with hydroxyl groups at different positions.

Uniqueness: 3,6-Dihydroxyphthalic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and physical properties. Its antioxidant activity and reactivity in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3,6-dihydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMUSGWGWZJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321816
Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-46-7
Record name 3786-46-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382138
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIHYDROXYPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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